![molecular formula C15H15F2N7O2S B2995573 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-09-7](/img/structure/B2995573.png)

7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

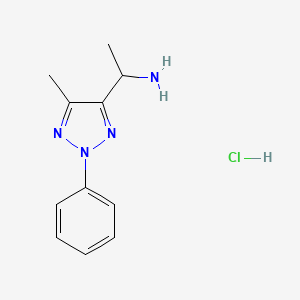

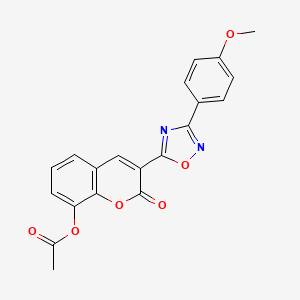

The compound “7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a 1,2,4-triazolo[4,5-d]pyrimidine scaffold, which is structurally similar to the purine ring, a fundamental structure in biological systems .

Molecular Structure Analysis

The molecular formula of the compound is C13H18F2N2O3S . It contains a piperazine ring, a sulfonyl group, and a 1,2,4-triazolo[4,5-d]pyrimidine scaffold . The exact 3D conformer and 2D structure can be obtained from databases like PubChem .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Derivatives : The compound is involved in the synthesis of various derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine. It has been used in the formation of compounds with potential biological properties. The synthesis involves reactions with aromatic aldehydes and 3-amino-1,2,4-triazole in boiling DMF, leading to target compounds with varying yields (Kolosov et al., 2015).

Biological and Antimicrobial Properties

- Antiproliferative Effects Against Cancer : 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which are related to the compound, have been evaluated for antiproliferative effects against various human cancer cell lines. Certain derivatives showed significant activity, indicating potential for anticancer applications (Mallesha et al., 2012).

- Antimicrobial Activities : Novel derivatives like 1,2,4-triazole have been synthesized and tested for their antimicrobial activities. These derivatives, related to the compound, have shown good to moderate activities against test microorganisms, suggesting their use in antimicrobial applications (Bektaş et al., 2007).

Agricultural Applications

- Herbicidal Activity : N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are chemically related to the compound, have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates its potential use in the development of herbicides (Moran, 2003).

Receptor Antagonist Research

- Adenosine Receptor Antagonists : Piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, a related compound, have shown to be potent and selective adenosine A2a receptor antagonists. This has implications for research in receptor antagonism, particularly in neurological conditions like Parkinson's disease (Vu et al., 2004).

Orientations Futures

Given the structural similarities of the 1,2,4-triazolo[4,5-d]pyrimidine scaffold with the purine ring, future research could investigate this compound as a potential isosteric replacement for purines . Further studies could also explore its potential biological activities and applications in drug design.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological and pharmaceutical activity .

Mode of Action

It is known that piperazine derivatives can interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

It is known that pyrimidine derivatives can play a vital role in various biological procedures as well as in cancer pathogenesis .

Result of Action

It is known that compounds with similar structures can have significant effects at the molecular and cellular level .

Propriétés

IUPAC Name |

7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N7O2S/c1-22-14-13(20-21-22)15(19-9-18-14)23-4-6-24(7-5-23)27(25,26)12-8-10(16)2-3-11(12)17/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHAXZHQXMFAPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2995491.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2995493.png)

![2-[[[4-[bis(2-methoxyethyl)sulfamoyl]phenyl]-oxomethyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2995497.png)

![2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2995499.png)

![5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995501.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2995506.png)

![5-(2,2-dimethylpropanoyl)-3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2995510.png)